Amyl nitrate
CAS No.: 1002-16-0
Cat. No.: VC21010074
Molecular Formula: C5H11NO3
Molecular Weight: 133.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1002-16-0 |
|---|---|
| Molecular Formula | C5H11NO3 |
| Molecular Weight | 133.15 g/mol |
| IUPAC Name | pentyl nitrate |
| Standard InChI | InChI=1S/C5H11NO3/c1-2-3-4-5-9-6(7)8/h2-5H2,1H3 |
| Standard InChI Key | HSNWZBCBUUSSQD-UHFFFAOYSA-N |
| SMILES | CCCCCO[N+](=O)[O-] |
| Canonical SMILES | CCCCCO[N+](=O)[O-] |
| Boiling Point | 292 to 314 °F at 760 mm Hg (USCG, 1999) 157.0 °C 150 °C (unstable) |
| Colorform | Slightly yellow liquid Liquid |
| Flash Point | 120 °F (USCG, 1999) 118 °F (48 °C) - open cup 125 °F (open cup) |
| Melting Point | -190 °F (USCG, 1999) |
Introduction
Chemical Structure and Properties
Chemical Identity and Structure
Amyl nitrate has the molecular formula C₅H₁₁NO₃ and a molecular weight of 133.15 g/mol . The compound's structure features a pentyl chain (5-carbon amyl group) attached to a nitrate functional group (–ONO₂). This structure can be represented as CH₃(CH₂)₄ONO₂, highlighting the linear arrangement of the five carbon atoms followed by the nitrate group . The specific arrangement of atoms in amyl nitrate is responsible for its distinctive chemical behavior and applications.
Physical Properties
Amyl nitrate exists as a colorless to light yellow or light orange liquid with an ether-like odor under standard conditions . Below is a comprehensive table of its physical properties:
| Property | Value |
|---|---|
| Physical Form | Liquid |
| Color | Colorless to Light yellow/Light orange |
| Odor | Ether-like |
| Melting Point | -123.2°C |
| Boiling Point | 157°C |
| Density | 1.00 g/cm³ |
| Refractive Index | 1.4120-1.4160 |
| Flash Point | 52°C |
| Dielectric Constant | 9.0 (at 18°C) |
These physical properties are important considerations for the handling, storage, and industrial applications of amyl nitrate .
Chemical Properties
Amyl nitrate demonstrates several notable chemical properties that influence its behavior and applications:
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Solubility: Amyl nitrate is insoluble in water but shows solubility in organic solvents such as chloroform. It is only sparingly soluble in methanol .
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Reactivity: As an oxidizing reagent, amyl nitrate can accelerate the burning of combustible materials. When exposed to heat or flame, it may decompose to form nitrogen oxides .
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Flammability: With a flash point of 52°C, amyl nitrate is classified as a flammable liquid, requiring appropriate safety measures during handling and storage .
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Stability: The compound can produce a violent reaction when combined with reducing materials, underlining the importance of proper handling protocols .
Applications and Uses
Diesel Fuel Additive
The primary industrial application of amyl nitrate is as an additive in diesel fuel, where it functions as a cetane improver (also known as an ignition improver) . In this role, amyl nitrate accelerates the ignition of fuel, enhancing combustion efficiency in diesel engines . The compound's ability to promote easier ignition of diesel fuel makes it valuable for improving engine performance, particularly in colder operating conditions where fuel ignition can be more challenging.
Chemical Synthesis Applications
Beyond its use as a fuel additive, amyl nitrate serves as a reagent in organic synthesis . As with other alkyl nitrates, it can participate in various chemical reactions to produce other organic compounds. This application takes advantage of the compound's reactive nitrate group, which can undergo transformations to introduce nitrogen-containing functionalities into organic molecules.
Distinction from Amyl Nitrite
It is critically important to distinguish amyl nitrate from amyl nitrite, as these are different compounds with distinct chemical structures and applications, despite their similar names:
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Amyl nitrate (C₅H₁₁NO₃): This compound contains a nitrate group (–ONO₂) and is primarily used as a diesel fuel additive .
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Amyl nitrite (C₅H₁₁ONO): This compound contains a nitrite group (–ONO) and has significant bioactivity in mammals, functioning as a vasodilator. Amyl nitrite has medical applications for treating heart diseases, angina, and cyanide poisoning .
The different functional groups (nitrate versus nitrite) result in markedly different chemical behaviors and applications. While amyl nitrate is primarily an industrial chemical, amyl nitrite has medical uses and has also been used recreationally for its psychoactive effects .
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